Biocatalytic Production of (R)-1-(Benzofuran-2-yl)ethanol Achieves Highest Reported Yield and Gram-Scale Efficiency
The biocatalytic asymmetric reduction of prochiral 1-(benzofuran-2-yl)ethanone using Lactobacillus kefiri P2 produced the target (R)-enantiomer in a 96% isolated yield and >99% enantiomeric excess (ee) at a 9.70 g scale [1][2]. This performance is explicitly stated to be the highest reported yield and scale for this compound via catalytic asymmetric reduction, directly outperforming alternative chemical and enzymatic methods [1]. For comparison, a chemical kinetic resolution method reported only moderate enantiomeric purities (55-88% ee) for the same target molecule [3].
| Evidence Dimension | Synthetic Yield and Scalability for (R)-Enantiomer Production |
|---|---|
| Target Compound Data | 96% yield, >99% ee at 9.70 g scale |
| Comparator Or Baseline | Alternative baker's yeast reduction method: 55-88% ee |
| Quantified Difference | Yield improvement to 96%; ee improvement from max 88% to >99%; scalability to multigram. |
| Conditions | Bioreduction using Lactobacillus kefiri P2 whole cells in aqueous medium at 30°C, 180 rpm, for 48 hours. |
Why This Matters
This high-yield, high-purity, and scalable method provides a clear procurement advantage for industrial users requiring substantial quantities of the (R)-enantiomer for pharmaceutical manufacturing.
- [1] Şahin, E. (2021). Asymmetric reduction of aromatic heterocyclic ketones with bio-based catalyst Lactobacillus kefiri P2. Chemical Papers, 75(3), 1147–1155. View Source
- [2] Şahin, E. (2020). Asymmetric reduction of aromatic heterocyclic ketones with bio-based catalyst Lactobacillus kefiri P2 - Chemical Papers (Abstract & Data). Chemical Papers, 75, 1147-1155. View Source
- [3] Paizs, C., Tosa, M., Majdik, C., & Irimie, F. D. (2003). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Tetrahedron: Asymmetry, 14(13), 1943-1949. View Source
